molecular formula C13H11BrN4O B13095373 3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1039364-83-4

3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B13095373
CAS No.: 1039364-83-4
M. Wt: 319.16 g/mol
InChI Key: VFRREYJAZLPDHS-UHFFFAOYSA-N
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Description

3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 3-position and a 4-methoxyphenyl group at the 6-position.

Chemical Reactions Analysis

3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to interact with these molecular targets is attributed to its unique structural features, which allow it to bind effectively to the active sites of the enzymes.

Comparison with Similar Compounds

3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

IUPAC Name

3-bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O/c1-19-9-4-2-8(3-5-9)10-6-16-13-11(14)7-17-18(13)12(10)15/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRREYJAZLPDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C(=C(C=N3)Br)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188398
Record name 3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039364-83-4
Record name 3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1039364-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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